molecular formula C10H26Cl2N2 B1380543 (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride CAS No. 1803606-07-6

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride

Cat. No.: B1380543
CAS No.: 1803606-07-6
M. Wt: 245.23 g/mol
InChI Key: NBZUTZJBLJMICY-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is a chemical compound with the molecular formula C10H24N2.2ClH. It is a diamine derivative, characterized by the presence of two amine groups and a dihydrochloride salt form. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride typically involves the reaction of ethylamine with 2-ethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)amine
  • (2-Ethylbutyl)amine
  • N-Ethylethylenediamine

Uniqueness

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse research applications.

Properties

IUPAC Name

N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2.2ClH/c1-4-10(5-2)9-12(6-3)8-7-11;;/h10H,4-9,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZUTZJBLJMICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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